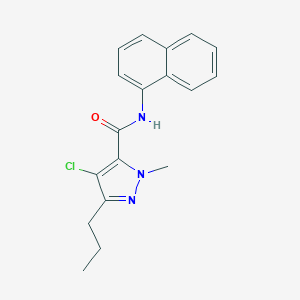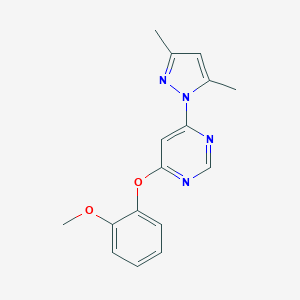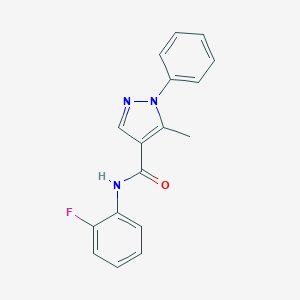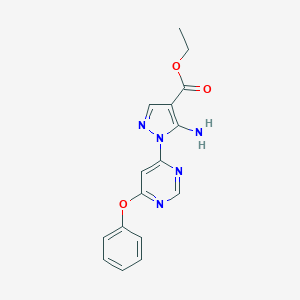
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide, also known as DMF-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMF-10 belongs to the family of nicotinamide derivatives and has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is not fully understood. However, it has been suggested that 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide exerts its biological activities by modulating various signaling pathways in cells. For example, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit various biochemical and physiological effects. For example, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the expression of various genes involved in cancer development. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively easy synthesis method, which allows for large-scale production. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit various biological activities, making it a potential candidate for the development of new therapeutics. However, one of the limitations of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide. One possible direction is the development of new analogs of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide with improved solubility and potency. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide in vivo, which will provide important information for its potential use in humans. Additionally, the study of the mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide will provide important insights into its biological activities and potential therapeutic applications. Finally, the study of the toxicity and safety of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide in vivo will be important for its potential use in humans.
Synthesis Methods
The synthesis of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide involves the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction yields 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been widely studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
properties
Product Name |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide |
|---|---|
Molecular Formula |
C13H9Cl2FN2O |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-2-4-8(5-3-7)17-13(19)9-6-10(16)12(15)18-11(9)14/h2-6H,1H3,(H,17,19) |
InChI Key |
BTRUPOARDKFDQI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)




![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)

![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)
